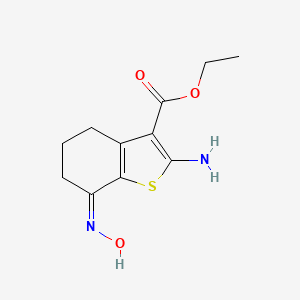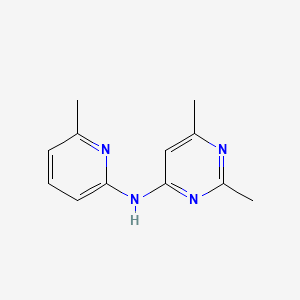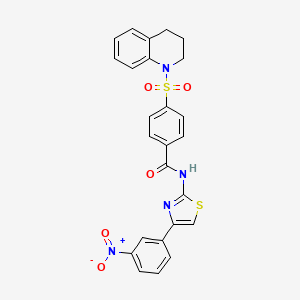
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a compound that falls into the category of benzamide derivatives. This class of compounds is known for its diverse range of applications in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves multiple steps:
Formation of the thiazole ring: : This is typically achieved by reacting a suitable nitrile with a thioamide under acidic conditions.
Synthesis of the quinoline derivative: : This involves the reduction of a quinoline precursor to form 3,4-dihydroquinoline, followed by sulfonylation.
Coupling of the thiazole and quinoline derivatives: : This step involves the formation of an amide bond between the thiazole derivative and the benzamide.
Industrial Production Methods
The industrial production of this compound may involve the optimization of each step to ensure high yield and purity. This can include the use of advanced catalysts, control of reaction parameters like temperature and pH, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the quinoline and thiazole moieties.
Reduction: : The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed from These Reactions
Oxidation: : Formation of oxo-quinoline derivatives.
Reduction: : Conversion of the nitrophenyl group to an aminophenyl group.
Substitution: : Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, it may exhibit interesting activities such as enzyme inhibition or receptor modulation, making it a candidate for further biological testing.
Medicine
In medicinal chemistry, derivatives of benzamide have been explored for their potential in treating various conditions, including cancer, due to their potential to interfere with biological pathways.
Industry
Industrially, it could be used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide functionalities can participate in hydrogen bonding and other interactions that modulate biological activity.
Comparaison Avec Des Composés Similaires
When compared to other benzamide derivatives, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide stands out due to its unique combination of structural features, which may impart distinct biological activities.
List of Similar Compounds
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(2-nitrophenyl)thiazol-2-yl)benzamide
4-((2,3-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-nitrophenyl)thiazol-2-yl)benzamide
Each of these analogs varies slightly in their structure, which can lead to differences in their reactivity and biological activity.
I can see why you’re interested in this! Anything I can help dive into further?
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S2/c30-24(27-25-26-22(16-35-25)19-6-3-8-20(15-19)29(31)32)18-10-12-21(13-11-18)36(33,34)28-14-4-7-17-5-1-2-9-23(17)28/h1-3,5-6,8-13,15-16H,4,7,14H2,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNHRXHSZBWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
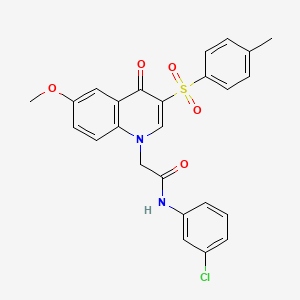
![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)
![2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2998009.png)
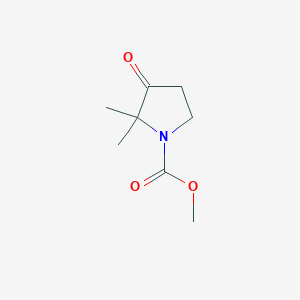

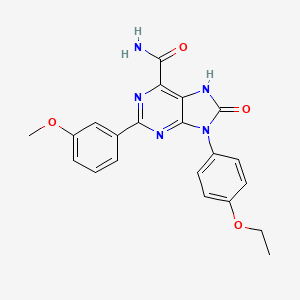
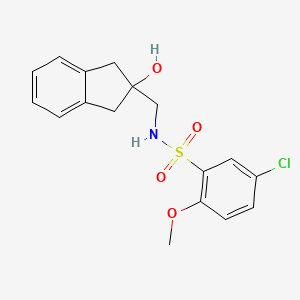
![4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2998020.png)
![N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2998021.png)
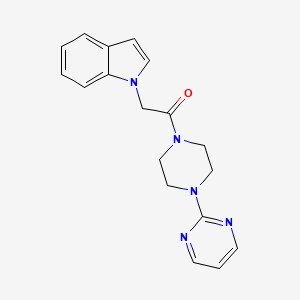
![1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2998023.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2998024.png)
